Cas no 55984-51-5 (1-methyl(nitroso)aminopropan-2-one)

1-methyl(nitroso)aminopropan-2-one 化学的及び物理的性質
名前と識別子
-
- 2-Propanone,1-(methylnitrosoamino)-
- 2-Propanone, 1-(methylnitrosoamino)- (9CI)
- N-methyl-N-(2-oxopropyl)nitrous amide
- 1-[Methyl(nitroso)amino]acetone
- 1-methyl(nitroso)aminopropan-2-one
- (2-Oxopropyl)methylnitrosamine
- N-nitroso-N-methyl-(2-oxopropyl)amine
- N-methyl-N-(2-oxo-propyl)-nitrous amide
- BRN 1925115
- SCHEMBL3344974
- DTXSID0021048
- EN300-243339
- N-Nitrosomethyl(2-oxopropyl)amine
- N-Nitrosomethyl-2-oxopropylamine
- 1-[methyl(nitroso)amino]propan-2-one
- 2-Propanone, 1-(methylnitrosoamino)-
- AKOS006275772
- N-(Nitrosomethyl)-2-oxopropylamine
- CCRIS 2016
- 55984-51-5
-
- MDL: MFCD00216867
- インチ: InChI=1S/C4H8N2O2/c1-4(7)3-6(2)5-8/h3H2,1-2H3
- InChIKey: CWULQTRBZMJZEG-UHFFFAOYSA-N
- ほほえんだ: CC(=O)CN(C)N=O
計算された属性
- せいみつぶんしりょう: 116.05864
- どういたいしつりょう: 116.058578
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 102
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.7
- 疎水性パラメータ計算基準値(XlogP): -0.1
じっけんとくせい
- 密度みつど: 1.2829 (rough estimate)
- ふってん: 217.15°C (rough estimate)
- フラッシュポイント: 99.6°C
- 屈折率: 1.4880 (estimate)
- PSA: 49.74
1-methyl(nitroso)aminopropan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-243339-0.5g |
1-[methyl(nitroso)amino]propan-2-one |
55984-51-5 | 95% | 0.5g |
$1449.0 | 2024-06-19 | |
Enamine | EN300-243339-5g |
1-[methyl(nitroso)amino]propan-2-one |
55984-51-5 | 95% | 5g |
$5387.0 | 2023-09-15 | |
Aaron | AR00E71K-500mg |
2-Propanone, 1-(methylnitrosoamino)- (9CI) |
55984-51-5 | 95% | 500mg |
$2018.00 | 2023-12-15 | |
Aaron | AR00E71K-2.5g |
2-Propanone, 1-(methylnitrosoamino)- (9CI) |
55984-51-5 | 95% | 2.5g |
$5032.00 | 2023-12-15 | |
Aaron | AR00E71K-10g |
2-Propanone, 1-(methylnitrosoamino)- (9CI) |
55984-51-5 | 95% | 10g |
$11009.00 | 2023-12-15 | |
Enamine | EN300-243339-0.1g |
1-[methyl(nitroso)amino]propan-2-one |
55984-51-5 | 95% | 0.1g |
$644.0 | 2024-06-19 | |
Enamine | EN300-243339-1.0g |
1-[methyl(nitroso)amino]propan-2-one |
55984-51-5 | 95% | 1.0g |
$1857.0 | 2024-06-19 | |
Enamine | EN300-243339-5.0g |
1-[methyl(nitroso)amino]propan-2-one |
55984-51-5 | 95% | 5.0g |
$5387.0 | 2024-06-19 | |
Enamine | EN300-243339-0.05g |
1-[methyl(nitroso)amino]propan-2-one |
55984-51-5 | 95% | 0.05g |
$493.0 | 2024-06-19 | |
Enamine | EN300-243339-10.0g |
1-[methyl(nitroso)amino]propan-2-one |
55984-51-5 | 95% | 10.0g |
$7988.0 | 2024-06-19 |
1-methyl(nitroso)aminopropan-2-one 関連文献
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
1-methyl(nitroso)aminopropan-2-oneに関する追加情報
Introduction to 1-methyl(nitroso)aminopropan-2-one (CAS No. 55984-51-5)
1-methyl(nitroso)aminopropan-2-one, with the chemical formula C₄H₉NO₂, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in synthetic chemistry and biochemical studies. The presence of both a nitroso group and an amine functionality makes it a versatile intermediate for various chemical transformations, which has been explored in recent academic research.
The CAS No. 55984-51-5 identifier is a crucial reference for researchers and chemists, ensuring precise identification and classification of this substance. Its molecular structure, featuring a methyl-substituted propanone backbone with nitroso and amine substituents, contributes to its reactivity and utility in multiple synthetic pathways. This compound has been studied for its role in developing novel methodologies for constructing complex molecular frameworks, which are essential in drug discovery and material science.
In recent years, 1-methyl(nitroso)aminopropan-2-one has been investigated for its potential applications in catalysis and as a building block for more complex heterocyclic compounds. The nitroso group, in particular, is known for its ability to participate in nucleophilic addition reactions, making it valuable for constructing carbon-carbon bonds. Researchers have leveraged this property to develop efficient synthetic routes to pharmacologically relevant molecules.
One of the most compelling aspects of 1-methyl(nitroso)aminopropan-2-one is its role in the synthesis of bioactive molecules. The amine functionality provides a site for further derivatization, allowing chemists to introduce additional functional groups or linkages that can enhance the biological activity of the resulting compounds. This flexibility has made it a popular choice in medicinal chemistry research, where the goal is often to develop molecules with specific therapeutic effects.
Recent studies have also explored the mechanistic aspects of reactions involving 1-methyl(nitroso)aminopropan-2-one. Understanding these mechanisms is crucial for optimizing synthetic protocols and improving yields. For instance, researchers have examined how the compound behaves under different reaction conditions, such as varying temperatures or catalysts, to elucidate the most efficient pathways for its transformation into desired products.
The compound's reactivity also makes it a valuable tool in studying reaction kinetics and dynamics. By monitoring how 1-methyl(nitroso)aminopropan-2-one interacts with other molecules over time, scientists can gain insights into fundamental chemical processes that underpin many biological functions. These insights are not only academically fascinating but also have practical implications for drug development and industrial applications.
Furthermore, the structural features of 1-methyl(nitroso)aminopropan-2-one have been exploited in the design of novel materials with unique properties. For example, its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry. Such complexes can exhibit interesting catalytic or magnetic properties, opening up possibilities for applications in areas like catalysis and nanotechnology.
The pharmaceutical industry has also shown interest in 1-methyl(nitroso)aminopropan-2-one due to its potential as an intermediate in drug synthesis. By incorporating this compound into multi-step synthetic routes, chemists can construct complex drug molecules with improved efficacy and reduced side effects. The precision offered by modern synthetic techniques allows for the tailored modification of 1-methyl(nitroso)aminopropan-2-one, making it an indispensable tool in medicinal chemistry.
In conclusion, 1-methyl(nitroso)aminopropan-2-one (CAS No. 55984-51-5) is a multifaceted compound with significant applications across various fields of chemistry and biology. Its unique structural features and reactivity make it a valuable intermediate for synthetic transformations, while its potential as a building block for bioactive molecules underscores its importance in drug discovery efforts. As research continues to uncover new applications and methodologies involving this compound, its relevance is expected to grow further.
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